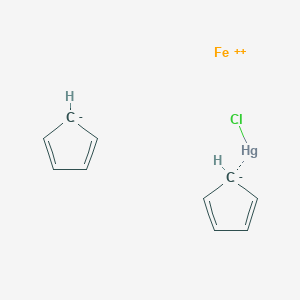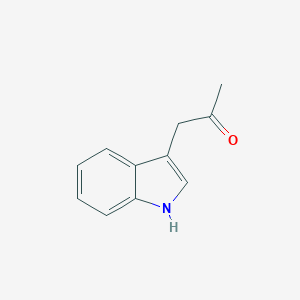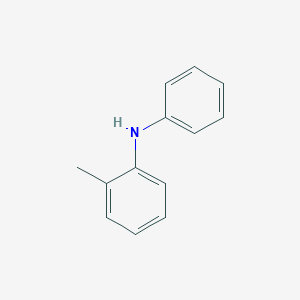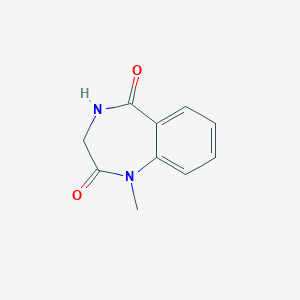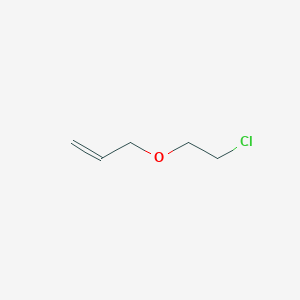
环癸酮
描述
Cyclodecanone is an organic compound with the chemical formula C10H18O. It is a cyclic ketone that can be synthesized from cyclopentanone, a five-membered cyclic ketone. Cyclodecanone has been studied extensively in the fields of synthetic organic chemistry, biochemistry and physiology. It is used in laboratory experiments, as a precursor to other compounds, and in the synthesis of pharmaceuticals.
科学研究应用
氧化机制:Knight和Perkins(1991年)使用FeCl3–H2O2研究了环癸烷氧化为环癸酮的过程,得出环癸酮中的氧原子主要来自分子氧。这支持了一个自由基机制用于烃的活化 (Knight & Perkins, 1991)。
倍半萜类化合物的合成:Fujimoto等人(1976年,1979年)描述了一种新的合成环癸酮中间体的方法,这些中间体在倍半萜类化合物如生肖烯内酯和瓜伊烯内酯的合成中很有用 (Fujimoto等人,1976年),(Fujimoto等人,1979年)。
文物保护与修复:Sadek等人(2018年)使用环十二酮作为一种保护剂,对水敏感油画在陶器脱盐过程中进行了比较研究 (Sadek et al., 2018)。
香水合成:赵其波(2010年)回顾了环十二酮在有机合成中的应用,特别是在肉桂酮等大环化合物的合成中,以及在香叶酮和其他材料中的广泛应用 (Zhao Qibo, 2010)。
构象研究:Rawdah(1989年)对环癸酮的构象进行了迭代力场计算,确定了其最低能量构象 (Rawdah, 1989)。
光化学分子内环化:Schönberg(1968年)开展了关于酮类化合物的光化学分子内环化反应的研究,包括环癸酮 (Schönberg,1968年)。
文物临时固化:Stein等人(2000年)研究了环十二烷,一个相关化合物,作为各种脆弱材料的临时固化剂,重点关注其物理行为和性质 (Stein et al., 2000)。
超分子结构:原田(2001年)讨论了环糊精的用途,与环癸酮相关,用于构建如轮烷和猫烷等超分子结构 (Harada, 2001)。
安全和危害
Cyclodecanone can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
作用机制
Target of Action
Cyclodecanone is an organic compound with the formula (CH2)11CO . It is a cyclic ketone that exists as a white solid at room temperature It’s known that cyclodecanone is mainly consumed as a precursor to 1,12-dodecanedioic acid and laurolactam, which are precursors to certain specialized nylons .
Mode of Action
It is known that cyclodecanone is produced by the oxidation of cyclododecane via cyclododecanol . This suggests that it may interact with its targets through oxidation reactions.
Biochemical Pathways
Cyclodecanone is involved in the synthesis of 1,12-dodecanedioic acid and laurolactam . These compounds are precursors to certain specialized nylons . Therefore, cyclodecanone plays a crucial role in the biochemical pathways leading to the production of these nylons.
Result of Action
The primary result of cyclodecanone’s action is the production of 1,12-dodecanedioic acid and laurolactam . These compounds are precursors to certain specialized nylons . Therefore, the molecular and cellular effects of cyclodecanone’s action are primarily related to the synthesis of these materials.
Action Environment
The action, efficacy, and stability of cyclodecanone are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For instance, cyclodecanone exists as a white solid at room temperature , suggesting that its physical state and possibly its reactivity could change under different temperature conditions.
属性
IUPAC Name |
cyclodecanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZDDAFVJANJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164490 | |
| Record name | Cyclodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1502-06-3 | |
| Record name | Cyclodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLODECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclodecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLODECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N73MQZ9ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclodecanone?
A1: Cyclodecanone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q2: Are there any notable spectroscopic characteristics of cyclodecanone?
A2: Yes, cyclodecanone exhibits characteristic peaks in various spectroscopic techniques. For instance, in 13C NMR, the introduction of deuterium atoms in specific positions leads to long-range isotope shifts, which can help in assigning NMR signals and determining deuteriation sites. []
Q3: What are the dielectric properties of cyclodecanone?
A3: Cyclodecanone exhibits a sharp decrease in dielectric constant at its melting point. [] It also shows a higher relaxation time compared to other cyclic ketones like cyclopentanone, cyclohexanone, cycloheptanone, and cyclooctanone. []
Q4: Can cyclodecanone be used as a complexant in enzymatic reactions?
A4: Yes, cyclodecanone effectively acts as a complexant in reactions catalyzed by Bacillus macerans cyclodextrin glucanotransferase (CGTase). Specifically, it enhances the conversion of starch, maltodextrin, and glycogen into cyclodextrins, particularly β-cyclodextrin. [] This enhancement is due to its selective complexation with β-cyclodextrin, shifting the reaction equilibrium. []
Q5: How does the complexation of cyclodecanone with CGTase affect cyclodextrin production?
A5: The presence of cyclodecanone as a complexant generally leads to higher yields of cyclodextrins, particularly β-cyclodextrin. The extent of yield enhancement depends on factors like temperature, substrate type, and the specific complexant used. For instance, using cyclodecanone at 25 °C and pH 7 resulted in 91-93% yields of β-cyclodextrin from amylopectin, waxy-maize starch, and tapioca starch. []
Q6: Have computational methods been used to study cyclodecanone?
A6: Yes, computational chemistry techniques have been employed to study cyclodecanone. Force-field calculations have been used to investigate its conformational preferences. [] Additionally, molecular mechanics methodology has been applied to analyze Norrish type II reactions of cyclodecanone. []
Q7: How does the ring size of cyclic ketones affect their reactivity in the Yurchenko diolefination?
A7: The reactivity in the Yurchenko diolefination, which involves reacting cyclic ketones with dimethylsulfoxonium methylide, varies with ring size. Medium-sized rings like cyclodecanone show lower reactivity compared to smaller (cycloheptanone) or larger rings (cyclododecanone). This difference in reactivity is attributed to the conformational constraints imposed by the ring size on the reaction intermediates. []
Q8: Are there specific formulation strategies to enhance cyclodecanone's properties?
A8: While the provided research doesn't detail specific formulation strategies for cyclodecanone itself, its use as a complexant in cyclodextrin production highlights its ability to form inclusion complexes. This property suggests potential for developing formulations where cyclodecanone could enhance the solubility or bioavailability of other compounds by encapsulating them within its cyclic structure. [, ]
Q9: What are some interesting reactions involving cyclodecanone?
A9: Cyclodecanone participates in various reactions, including:
- Ring Enlargement: It can undergo ring enlargement reactions, enabling the synthesis of larger ring systems like macrolides. For example, reacting cyclodecanone with a chiral building block led to the synthesis of (12R)-(+)-12-methyl-13-tridecanolide. [, ]
- Yurchenko Diolefination: Reacting cyclodecanone with dimethylsulfoxonium methylide under specific conditions can lead to the formation of 1,3-terminal dienes. This reaction, termed Yurchenko diolefination, proceeds through a [, ]-sigmatropic rearrangement. []
- Oxidation: Cyclodecanone can be oxidized to form products like oxabicycloundecanol derivatives using cytochrome P450 monooxygenase CYP101B1. This biocatalytic hydroxylation reaction targets unactivated methylene C-H bonds in the cycloalkyl ring. []
Q10: What happens when cyclodecanone reacts with dimethylsulfoxonium methylide?
A10: The reaction of cyclodecanone with dimethylsulfoxonium methylide can proceed via two pathways:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

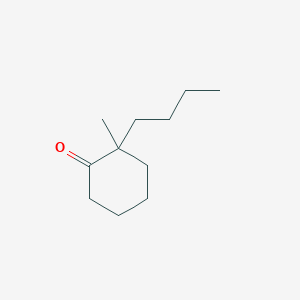
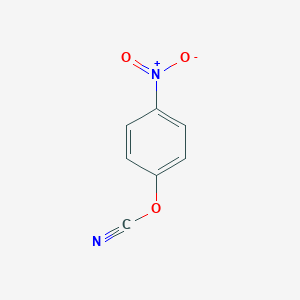
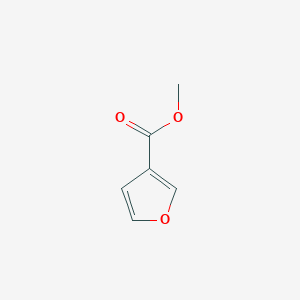
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)


